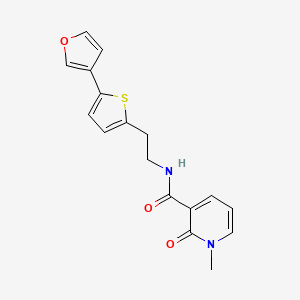

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-9-2-3-14(17(19)21)16(20)18-8-6-13-4-5-15(23-13)12-7-10-22-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFZTOQJLLGJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 2034595-25-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 328.4 g/mol. The structure includes a furan and thiophene moiety, which are often associated with various biological activities. The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for further pharmacological studies.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit several modes of action:

- Inhibition of Prolyl Hydroxylase Domain-containing Protein (PHD) : This mechanism is crucial for the activation of hypoxia-inducible factor (HIF), which plays a role in cellular responses to low oxygen levels. Inhibitors of PHD can stabilize HIF, leading to the induction of various protective proteins under hypoxic conditions .

- Factor Inhibiting HIF (FIH) Inhibition : The compound may also inhibit FIH, which further enhances HIF activity, promoting cell survival and adaptation during hypoxia .

- Anticancer Activity : Similar compounds have shown promise in anticancer applications by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Hypoxia-Inducible Factor Activation : A study demonstrated that derivatives similar to the compound effectively activated HIF under normoxic conditions by inhibiting FIH. This was evidenced by increased luciferase activity in treated cells, indicating enhanced transcriptional activity related to HIF .

- Anticancer Potential : Research into furan and thiophene derivatives has highlighted their ability to inhibit cancer cell proliferation. One study reported that specific analogs exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications on the furan and thiophene rings can significantly impact biological activity, particularly in terms of receptor binding affinity and potency against specific targets .

Future Directions

The ongoing research into this compound indicates that it may serve as a lead compound for developing new therapeutics targeting hypoxia-related diseases and cancers. Further studies focusing on its pharmacokinetics, toxicity profiles, and detailed mechanisms at the molecular level are essential for advancing its potential applications.

Scientific Research Applications

Medicinal Chemistry

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its potential therapeutic properties:

Anticancer Activity: Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated IC50 values as low as 0.08 µM against MCF7 breast cancer cells, indicating significant potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.25 | Induces apoptosis |

| MCF7 | 0.08 | Cell cycle arrest at G2/M phase |

| HeLa | 0.41 | Inhibits tubulin polymerization |

Antimicrobial Properties: The compound has also displayed antimicrobial activity against various pathogens, making it a candidate for further development as an antibiotic agent.

Biological Research

The compound’s interaction with biological targets is of significant interest:

Mechanism of Action: Research indicates that this compound may modulate enzyme activity or receptor binding, leading to its observed biological effects.

Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Materials Science

The unique electronic properties of the compound make it suitable for applications in materials science:

Organic Semiconductors: Its structural characteristics allow it to be explored as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

Photovoltaic Applications: There is ongoing research into the use of this compound in photovoltaic devices due to its ability to absorb light effectively.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives similar to this compound. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of the compound was tested against several strains of bacteria and fungi. The results demonstrated significant inhibition of microbial growth, suggesting that this compound could be developed into a new class of antibiotics.

Q & A

Basic: What are the key synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions starting from heterocyclic precursors. A common approach includes:

- Step 1: Condensation of a thiophene-furan precursor (e.g., 5-(furan-3-yl)thiophen-2-yl ethylamine) with a pyridone-carboxylic acid derivative.

- Step 2: Amide bond formation via coupling reagents (e.g., EDC/HOBt) under inert atmosphere (N₂/Ar) in anhydrous solvents like DMF or THF .

- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from methanol/ethyl acetate mixtures to achieve >95% purity .

- Monitoring: TLC (Rf tracking) and HPLC (retention time analysis) ensure intermediate and final product integrity .

Basic: Which analytical techniques are essential for characterizing its structural and functional properties?

Critical methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm connectivity of thiophene, furan, and pyridone moieties (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (HRMS): Validation of molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .

- X-ray Crystallography: Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and hydrogen-bonding networks (N–H⋯O interactions) .

- FT-IR: Confirms carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced: How can X-ray crystallography resolve structural ambiguities like tautomerism in similar compounds?

- Strategy: Co-crystallize the compound with heavy atoms (e.g., bromine derivatives) for phasing. Use SHELXL for refinement, focusing on electron density maps to distinguish lactam (C=O, N–H) from enol tautomers .

- Key Metrics: Dihedral angles between aromatic rings (<10° indicates planarity) and hydrogen-bonding distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) .

- Case Study: In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, crystallography confirmed the lactam tautomer via planar geometry and intermolecular hydrogen bonds .

Advanced: What strategies optimize pharmacokinetic properties through functional group modifications?

- Lipophilicity Adjustment: Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to enhance membrane permeability .

- Metabolic Stability: Replace labile esters with amides or heterocycles (e.g., oxazole) to reduce CYP450-mediated degradation .

- SAR Studies: Computational docking (AutoDock Vina) identifies substituents (e.g., methyl on pyridone) that improve binding to target enzymes (e.g., kinases) .

- In Vivo Validation: Microsomal stability assays (rat liver microsomes) and logP measurements (shake-flask method) prioritize candidates .

Advanced: How to troubleshoot contradictions in reaction yields or unexpected by-products?

- Root Cause Analysis:

- Tautomerization: Monitor reaction intermediates via in situ ¹H NMR to detect keto-enol shifts .

- Side Reactions: Use LC-MS to identify by-products (e.g., dimerization via unprotected amines) .

- Mitigation:

- Temperature Control: Lower reaction temperatures (<0°C) suppress unwanted cyclization .

- Protecting Groups: Temporarily block reactive sites (e.g., Boc-protected amines) during coupling steps .

- Case Example: A by-product in a similar synthesis (N-(3-bromo-2-methylphenyl)-derivative) was attributed to tautomerization during reflux, resolved by adjusting pH and solvent polarity .

Advanced: What experimental designs validate the compound’s biological activity in target-specific assays?

- Enzyme Inhibition: Dose-response curves (IC₅₀) against purified kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cellular Uptake: Radiolabeling (³H/¹⁴C) tracks intracellular accumulation in cancer cell lines (e.g., HeLa) .

- Contradiction Handling: Replicate discrepancies in IC₅₀ values (e.g., ±10% variability) via orthogonal assays (e.g., Western blot vs. ELISA) .

- Data Interpretation: Use GraphPad Prism for non-linear regression analysis and outlier detection (Grubbs’ test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.